molecular formula C15H21DO4 B607019 Deacetylisotenulin CAS No. 13743-85-6

Deacetylisotenulin

Cat. No.: B607019
CAS No.: 13743-85-6
M. Wt: 267.34
InChI Key: HJHRZTWYHZTLHE-QYFRNRQPSA-N
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Description

Deacetylisotenulin is a hypothetical or lesser-studied compound, presumed to be structurally related to acetylated aromatic amines. Deacetylation typically involves the removal of an acetyl group (-COCH₃), altering physicochemical and pharmacological properties such as solubility, bioavailability, and toxicity . Such modifications are critical in drug development, as seen in analogs like acetaminophen (a deacetylated metabolite of acetanilide) .

Properties

CAS No.

13743-85-6

Molecular Formula

C15H21DO4

Molecular Weight

267.34

IUPAC Name

3,3a,4,4a,7a,8,9,9a-Octahydro-4-hydroxy-3,4a,8-trimethylazuleno(5,6-c)furan-2,5-dione (3R-(3alpha,3aalpha,4beta,4abeta,7aalpha,8alpha,9abeta))-D

InChI

InChI=1S/C15H22O4/c1-8-6-10-7-19(18)9(2)13(10)14(17)15(3)11(8)4-5-12(15)16/h4-5,8-11,13-14,17H,6-7H2,1-3H3/t8-,9-,10-,11+,13-,14-,15+/m1/s1/i9D

InChI Key

HJHRZTWYHZTLHE-QYFRNRQPSA-N

SMILES

O=O1[C@@](C)([2H])[C@@H]([C@@H](O)[C@]2(C)C(C=C[C@@]2([H])[C@H](C)C3)=O)[C@@]3([H])C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deacetylisotenulin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis draws parallels between Deacetylisotenulin and related compounds, primarily acetanilide and its derivatives, based on structural motifs, regulatory status, and pharmacological roles.

Structural and Chemical Properties

A comparative analysis of molecular features is provided below:

Compound Molecular Formula Molecular Weight CAS No. Key Functional Groups
Acetanilide C₈H₉NO 135.17 g/mol 103-84-4 Acetylated aniline
Acetaminophen C₈H₉NO₂ 151.16 g/mol 103-90-2 Hydroxyl, acetyl
This compound (hypothetical) Not available ~93–120 g/mol* N/A Deacetylated amine

*Estimated based on removal of acetyl group (~42 g/mol) from a parent compound.

  • Acetanilide: A prototypical acetylated aromatic amine, historically used as an analgesic. Its toxicity (e.g., methemoglobinemia) led to replacement by safer derivatives like acetaminophen .
  • Acetaminophen: Retains analgesic properties but with reduced toxicity due to hydroxylation and partial deacetylation .

Pharmacological and Regulatory Profiles

Acetanilide
  • Uses: Formerly used as a fever reducer and pain reliever. Now primarily a chemical intermediate or reference standard .
  • Regulatory Status : Listed in Schedule 6 of the Poisons Standard (2023), indicating moderate toxicity and restricted use .
  • Toxicity: Linked to cyanosis and organ damage due to metabolite formation .
Acetaminophen
  • Uses : Widely used over-the-counter analgesic/antipyretic.
  • Regulatory Status : Generally classified as Schedule 2 (pharmacy medicine) but restricted in high doses due to hepatotoxicity .
This compound (Hypothetical)
  • Predicted Advantages: Potential for reduced toxicity via avoidance of toxic metabolites (e.g., nitroso derivatives).
  • Regulatory Considerations : Likely subject to scrutiny under frameworks similar to acetanilide if bioactive .

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